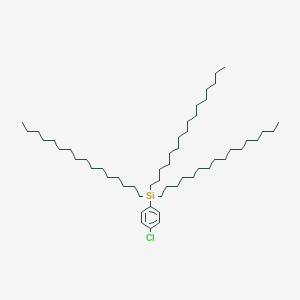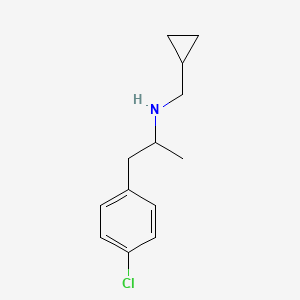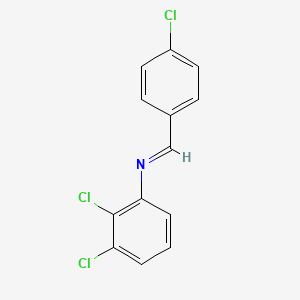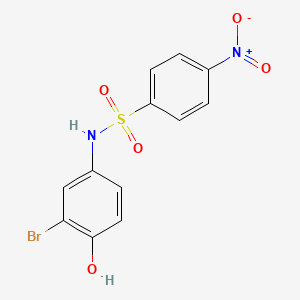
(4-Chlorophenyl)trihexadecylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)trihexadecylsilane is an organosilicon compound with the molecular formula C54H103ClSi and a molecular weight of 815.962 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a trihexadecylsilane moiety, making it a unique and valuable chemical in various research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)trihexadecylsilane typically involves the reaction of 4-chlorophenylsilane with hexadecyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product . Specific details on the reaction conditions, such as temperature, pressure, and solvents used, are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorophenyl)trihexadecylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the chlorophenyl group with another aryl group .
Applications De Recherche Scientifique
(4-Chlorophenyl)trihexadecylsilane has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl)trihexadecylsilane involves its interaction with specific molecular targets and pathways. In coupling reactions, for example, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps to form new carbon-carbon bonds . The exact molecular targets and pathways may vary depending on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chlorophenyl)trimethylsilane: A smaller analog with similar reactivity but different physical properties.
(4-Chlorophenyl)triethylsilane: Another analog with different alkyl groups attached to the silicon atom.
(4-Chlorophenyl)triphenylsilane: A compound with phenyl groups instead of alkyl groups, leading to different reactivity and applications.
Uniqueness
(4-Chlorophenyl)trihexadecylsilane is unique due to its long alkyl chains, which impart distinct lipophilic properties and make it suitable for specific applications in lipid analysis and organic synthesis .
Propriétés
Numéro CAS |
18822-35-0 |
|---|---|
Formule moléculaire |
C54H103ClSi |
Poids moléculaire |
815.9 g/mol |
Nom IUPAC |
(4-chlorophenyl)-trihexadecylsilane |
InChI |
InChI=1S/C54H103ClSi/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-50-56(54-48-46-53(55)47-49-54,51-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)52-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h46-49H,4-45,50-52H2,1-3H3 |
Clé InChI |
NNHXUZSYPNFRLY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC[Si](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 3,3'-dimethyl-](/img/structure/B11959210.png)





![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11959250.png)
